An In-depth Technical Guide to 2,3,5-Tribromopyrazine: Properties, Structure, and Synthetic Potential
An In-depth Technical Guide to 2,3,5-Tribromopyrazine: Properties, Structure, and Synthetic Potential
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 2,3,5-tribromopyrazine, a halogenated heterocyclic compound with significant potential as a versatile building block in medicinal chemistry and materials science. While specific experimental data for this compound is not extensively documented in publicly accessible literature, this document synthesizes available information, predicted properties, and expert analysis based on analogous structures to offer a valuable resource for researchers.
Core Chemical Properties and Structural Elucidation
2,3,5-Tribromopyrazine is a derivative of pyrazine, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4. The strategic placement of three bromine atoms on the pyrazine ring imparts unique electronic properties and multiple reactive sites, making it a valuable intermediate for the synthesis of more complex molecules.
Molecular Structure
The structure of 2,3,5-Tribromopyrazine consists of a pyrazine ring with bromine atoms attached to carbon atoms 2, 3, and 5. The lone hydrogen atom is at the 6-position.
Caption: 2D structure of 2,3,5-Tribromopyrazine.
Physicochemical Properties
The following table summarizes the key physicochemical properties of 2,3,5-Tribromopyrazine. It is important to note that some of these values are predicted and should be confirmed experimentally.
| Property | Value | Source |
| Molecular Formula | C₄HBr₃N₂ | [1] |
| Molecular Weight | 316.78 g/mol | [1] |
| Predicted Boiling Point | 282.6 ± 35.0 °C | [1] |
| Predicted Density | 2.545 ± 0.06 g/cm³ | [1] |
| Predicted pKa | -6.65 ± 0.10 | [1] |
| InChI | InChI=1S/C4HBr3N2/c5-2-1-8-3(6)4(7)9-2/h1H | [1] |
| SMILES | C1(Br)=NC=C(Br)N=C1Br | [1] |
Synthesis and Reactivity
Conceptual Synthetic Approach
A plausible synthetic route would involve the direct bromination of pyrazine. However, controlling the regioselectivity to obtain the desired 2,3,5-tribromo isomer would be a significant challenge due to the activating and deactivating effects of the nitrogen atoms and the introduced bromine substituents. A more controlled approach might involve the synthesis of a substituted pyrazine precursor that directs the bromination to the desired positions, followed by subsequent chemical modifications.
Caption: Conceptual workflow for the synthesis of 2,3,5-Tribromopyrazine.
Reactivity and Potential for Cross-Coupling Reactions
The presence of three bromine atoms on the pyrazine ring makes 2,3,5-tribromopyrazine an excellent candidate for various cross-coupling reactions, which are fundamental transformations in modern organic synthesis and drug discovery.
Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction, which forms carbon-carbon bonds between an organohalide and an organoboron compound using a palladium catalyst, is a powerful tool for creating complex molecular architectures.[2] The differential reactivity of the bromine atoms in 2,3,5-tribromopyrazine could potentially allow for selective and sequential couplings. Based on the electronic environment of the pyrazine ring, the C-Br bonds at positions 2 and 5 are expected to be more reactive towards oxidative addition to a palladium(0) catalyst than the C-Br bond at position 3. This is due to the greater electron deficiency at the α-positions relative to the nitrogen atoms.
Caption: Potential sequential Suzuki-Miyaura coupling of 2,3,5-Tribromopyrazine.
This predicted selectivity offers a strategic advantage, enabling the stepwise introduction of different aryl or heteroaryl groups to build a library of diverse, highly functionalized pyrazine derivatives. Such compounds are of significant interest in the development of new therapeutic agents.[3][4]
Applications in Drug Discovery and Medicinal Chemistry
The pyrazine scaffold is a privileged structure in medicinal chemistry, appearing in a number of approved drugs and clinical candidates.[5][6] The nitrogen atoms of the pyrazine ring can act as hydrogen bond acceptors, which is a crucial interaction for binding to biological targets. The introduction of substituents onto the pyrazine core allows for the fine-tuning of a compound's physicochemical properties, such as its solubility, lipophilicity, and metabolic stability, all of which are critical for its pharmacokinetic and pharmacodynamic profile.
While there are no specific examples in the literature detailing the direct use of 2,3,5-tribromopyrazine in a drug development program, its potential as a versatile intermediate is clear. By leveraging the reactivity of its three bromine atoms, medicinal chemists can synthesize a wide array of substituted pyrazines for screening in various biological assays. The pyrazine core has been incorporated into molecules with a broad range of therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory agents.[1][5]
Spectroscopic Characterization (Predicted)
¹H NMR Spectroscopy
The ¹H NMR spectrum of 2,3,5-tribromopyrazine is expected to be very simple, showing a single signal for the lone proton at the C-6 position. This signal would likely appear as a singlet in the aromatic region of the spectrum, anticipated to be significantly downfield due to the electron-withdrawing effects of the two nitrogen atoms and the three bromine atoms.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum would be expected to show four distinct signals corresponding to the four carbon atoms of the pyrazine ring. The chemical shifts of these carbons would be influenced by the attached bromine atoms and the neighboring nitrogen atoms. The carbon atoms bonded to bromine (C-2, C-3, and C-5) would exhibit chemical shifts characteristic of halogenated aromatic carbons. The remaining carbon (C-6) would also be in the aromatic region.
Infrared (IR) Spectroscopy
The IR spectrum would be expected to show characteristic absorption bands for the aromatic C-H stretching and C=C and C=N stretching vibrations of the pyrazine ring. A strong absorption band corresponding to the C-Br stretching vibration would also be expected at lower wavenumbers.
Mass Spectrometry (MS)
The mass spectrum of 2,3,5-tribromopyrazine would show a characteristic isotopic pattern for a molecule containing three bromine atoms (bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in roughly a 1:1 ratio). The molecular ion peak (M⁺) would be observed at m/z corresponding to the molecular weight of the compound, with the characteristic isotopic distribution confirming the presence of three bromine atoms.
Safety and Handling
As with any halogenated organic compound, 2,3,5-tribromopyrazine should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. Direct contact with the skin and eyes should be avoided, as should inhalation of any dust or vapors. For detailed safety information, it is crucial to consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion and Future Outlook
2,3,5-Tribromopyrazine represents a promising, yet underexplored, building block for organic synthesis and medicinal chemistry. Its polyhalogenated structure provides multiple points for diversification through modern cross-coupling methodologies. The predicted differential reactivity of the bromine atoms offers the potential for controlled, sequential functionalization, enabling the efficient construction of complex and diverse molecular libraries.
Further research is warranted to develop and publish a robust and scalable synthesis for 2,3,5-tribromopyrazine and to fully characterize its chemical and physical properties through experimental studies. The exploration of its reactivity in a range of cross-coupling reactions will undoubtedly unlock its full potential as a valuable tool for the discovery of new pharmaceuticals and functional materials.
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